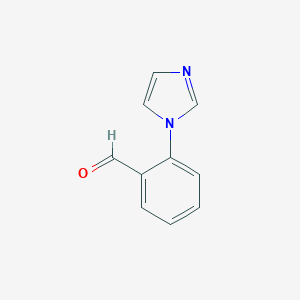

2-(1H-imidazol-1-yl)benzaldehyde

Vue d'ensemble

Description

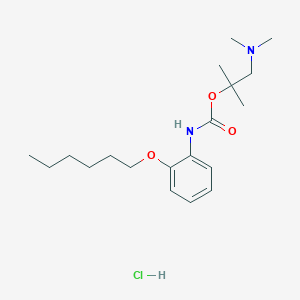

2-(1H-imidazol-1-yl)benzaldehyde is a compound that features an imidazole ring, a five-membered planar ring containing two nitrogen atoms, which is attached to a benzaldehyde moiety. This structure is a key intermediate in the synthesis of various heterocyclic compounds and has been studied for its potential applications in material science, pharmaceuticals, and as a building block for more complex molecules .

Synthesis Analysis

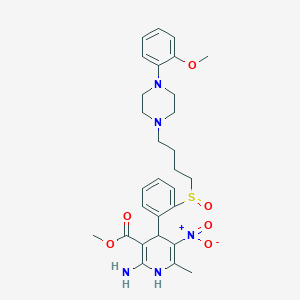

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the condensation of o-phenylenediamine with different aldehydes in the presence of catalysts or under specific conditions can lead to the formation of benzimidazole derivatives . Similarly, the condensation reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde has been reported to yield substituted benzaldehydes . Multicomponent, one-pot synthesis methods have also been developed for the efficient synthesis of tetrasubstituted imidazoles, which involve the cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be determined using single-crystal X-ray diffraction techniques. For example, the crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was elucidated and found to crystallize in the orthorhombic space group, with the crystal structure being stabilized by intermolecular interactions . Similarly, the crystallographic characterization of 4-(1H-imidazol-1-yl)benzaldehyde revealed weak C-H...N/O interactions and provided insights into the angles between the mean planes of the imidazole and arene rings .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions due to the presence of both reactive nitrogen atoms and the aldehyde group. For instance, the insertion of benzyl groups between the aldehyde and imidazole of 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been achieved in a transition-metal-free process, leading to the synthesis of diverse quinolin-4-one derivatives . Additionally, the reactivity of imidazole derivatives towards benzaldehyde-based derivatives has been explored, with certain lanthanide metal-organic frameworks showing selective sensitivity and potential as fluorescence sensors .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and UV. Quantum chemical calculations, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to predict and understand the molecular and spectroscopic features of these compounds . The synthesized imidazole derivatives have also been evaluated for their potential biological activities, such as antioxidant and antimicrobial activities, which are important for pharmaceutical applications .

Applications De Recherche Scientifique

Synthèse des imidazoles

Les imidazoles sont des composants clés des molécules fonctionnelles qui sont utilisées dans une variété d'applications courantes . Le composé « 2-(1H-imidazol-1-yl)benzaldehyde » peut être utilisé dans la synthèse régiosélectivé d'imidazoles substitués .

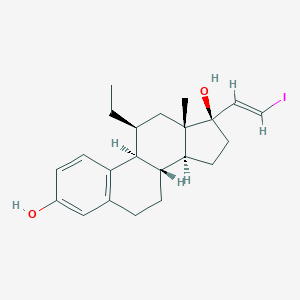

Caractérisation cristallographique et spectroscopique

Le composé a été utilisé dans la caractérisation cristallographique et spectroscopique de deux 1-phényl-1H-imidazoles . Il aide à comprendre les faibles interactions intermoléculaires et les angles entre les plans moyens des cycles imidazole et arène .

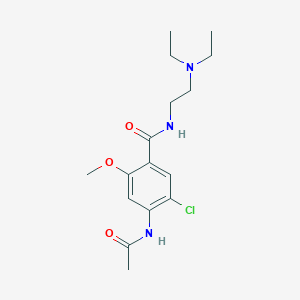

Chimie médicinale

Les imidazoles N-arylés, tels que « this compound », ont une variété d'applications dans le domaine de la chimie médicinale . Ils sont utilisés dans les médicaments anticancéreux et anti-inflammatoires, et comme agents antiviraux .

Agriculture

Le composé est également utilisé en agriculture comme fongicides, herbicides et régulateurs de croissance des plantes .

Synthèse d'agents antifongiques et antibactériens

“this compound” peut être utilisé pour synthétiser une série de 3-[4-(1H-imidazol-1-yl)phényl]prop-2-én-1-ones avec des activités antifongiques, antioxydantes et antileishmaniennes .

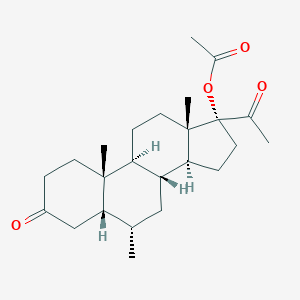

Catalyseur dans l'époxydation catalytique des oléfines

Le composé et d'autres composés similaires se sont avérés fonctionner comme des catalyseurs dans l'époxydation catalytique des oléfines avec des rendements modérés à bons en utilisant des conditions de réaction douces .

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of nitrogen atoms and aromatic rings in their structure .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles due to their balanced lipophilicity and hydrophilicity .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propriétés

IUPAC Name |

2-imidazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTDLYLKYXGCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439545 | |

| Record name | 2-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151055-86-6 | |

| Record name | 2-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151055-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

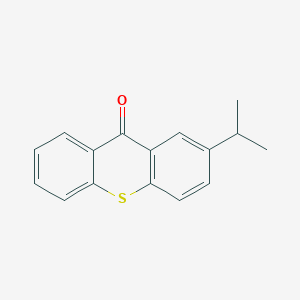

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)